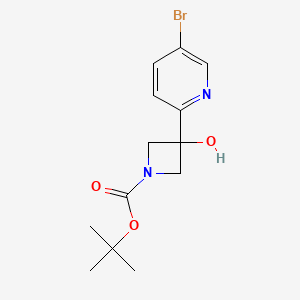

Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate

Description

Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate is a bicyclic organic compound featuring an azetidine ring substituted with a tert-butyloxycarbonyl (Boc) protecting group, a hydroxyl group, and a 5-bromopyridin-2-yl moiety. The Boc group enhances stability during synthetic processes, while the bromine atom on the pyridine ring offers reactivity for cross-coupling reactions, making this compound valuable in medicinal chemistry and materials science. The hydroxyl group on the azetidine ring contributes to hydrogen bonding, influencing crystallization and intermolecular interactions .

Properties

Molecular Formula |

C13H17BrN2O3 |

|---|---|

Molecular Weight |

329.19 g/mol |

IUPAC Name |

tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate |

InChI |

InChI=1S/C13H17BrN2O3/c1-12(2,3)19-11(17)16-7-13(18,8-16)10-5-4-9(14)6-15-10/h4-6,18H,7-8H2,1-3H3 |

InChI Key |

HWUGLNOKPDYUKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=NC=C(C=C2)Br)O |

Origin of Product |

United States |

Preparation Methods

Preparation of tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate via Nucleophilic Substitution

One reported method involves the reaction of 5-bromopyridin-3-ol with 3-bromo-azetidine-1-carboxylic acid tert-butyl ester in the presence of potassium carbonate in DMF at 60 °C overnight. This reaction yields the corresponding azetidine-pyridinyl ether intermediate with 100% yield after purification by silica gel chromatography. The product is isolated as a colorless crystalline solid with a molecular ion peak at m/z 329.1 (M+H)+, consistent with the expected molecular weight.

Reaction conditions summary:

| Parameter | Details |

|---|---|

| Reactants | 5-bromopyridin-3-ol, 3-bromo-azetidine-1-carboxylic acid tert-butyl ester |

| Base | Potassium carbonate (K2CO3) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 60 °C |

| Reaction time | Overnight (approx. 12-16 hours) |

| Workup | Dilution with ethyl acetate, aqueous NaHCO3 extraction, drying over Na2SO4, evaporation |

| Purification | Silica gel flash chromatography (0-50% EtOAc in heptane gradient) |

| Yield | 100% |

Synthesis via Coupling of tert-butyl 3-hydroxyazetidine-1-carboxylate with Bromopyridine Derivatives

Another approach involves the coupling of tert-butyl 3-hydroxyazetidine-1-carboxylate with bromopyridine derivatives under basic conditions using potassium tert-butoxide in anhydrous THF. The reaction proceeds at room temperature with stirring for 14 hours, followed by extraction and drying steps to isolate the crude product, which can be used directly in subsequent transformations without further purification.

Reaction conditions summary:

| Parameter | Details |

|---|---|

| Reactants | tert-butyl 3-hydroxyazetidine-1-carboxylate, bromopyridine derivative |

| Base | Potassium tert-butoxide (1.65 M in THF) |

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature | Room temperature |

| Reaction time | 14 hours |

| Workup | Dilution with ethyl acetate, aqueous NaHCO3 extraction, drying over Na2SO4, evaporation |

| Purification | Crude product used directly or purified as needed |

| Yield | Not explicitly stated, but high conversion implied |

Comparative Data Table of Preparation Methods

| Method No. | Key Reactants | Base/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 3.1 | 5-bromopyridin-3-ol + 3-bromo-azetidine tert-butyl ester | K2CO3, 60 °C | DMF | 60 °C | Overnight | 100 | High yield, straightforward nucleophilic substitution |

| 3.2 | tert-butyl 3-hydroxyazetidine-1-carboxylate + bromopyridine derivative | Potassium tert-butoxide, RT | Anhydrous THF | Room temp | 14 hours | High | Direct coupling, crude product often used without purification |

| 3.3 | tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine + aryllithium reagent | tert-butyllithium, -78 °C | THF | -78 °C to RT | Several hours | ~83-96 | Organometallic addition, versatile for aryl substitutions |

Analytical and Characterization Data

- Mass spectrometry (ES-MS) confirms molecular ion peaks consistent with the expected molecular weights, e.g., m/z 329.1 (M+H)+ for the 5-bromopyridinyl azetidine derivative.

- ^1H NMR data for related azetidine derivatives show characteristic aromatic proton signals and azetidine ring protons, confirming substitution patterns.

- Purification is typically achieved by silica gel chromatography using gradients of ethyl acetate in hexanes or heptane.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the pyridine ring enables aryl halide reactivity , facilitating cross-coupling and substitution reactions.

Example: Mitsunobu Reaction for Ether Formation

In a synthesis of related bromopyridinyl azetidines, the hydroxyl group on pyridine undergoes substitution via Mitsunobu conditions:

| Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|

| 5-Bromo-3-hydroxypyridine, DEAD, PPh₃, THF, 0°C → RT, 40 hr | Formation of pyridinyl ether derivative | 54% |

This reaction highlights the compound’s utility in constructing heteroaromatic ethers for pharmaceutical intermediates .

Coupling Reactions

The bromopyridine moiety participates in transition-metal-catalyzed cross-coupling reactions , such as:

Suzuki-Miyaura Coupling

The bromine atom can be replaced with aryl/heteroaryl boronic acids under palladium catalysis:

| Reagents/Conditions | Outcome | Notes |

|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl formation | Requires inert atmosphere |

Buchwald-Hartwig Amination

Bromine substitution with amines enables C–N bond formation:

| Reagents/Conditions | Outcome | Yield |

|---|---|---|

| Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | Aryl amine derivatives | Not quantified |

These reactions are critical for diversifying the compound’s structure in drug discovery.

Deprotection of the tert-Butyl Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free azetidine amine:

| Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|

| TFA (neat or in DCM), RT, 1–2 hr | Deprotection to 3-hydroxyazetidine | >90% | |

| HCl (4M in dioxane), RT | Alternative deprotection route | 85% |

The free amine is pivotal for further functionalization, such as amide bond formation.

Oxidation and Reduction

The hydroxyl group on the azetidine ring undergoes selective oxidation:

Oxidation to Ketone

| Reagents/Conditions | Outcome | Notes |

|---|---|---|

| Dess-Martin periodinane, DCM, RT, 2 hr | 3-Ketoazetidine derivative | Requires anhydrous conditions |

| Swern oxidation (oxalyl chloride, DMSO) | Alternative ketonization method | Low temperature required |

Reduction pathways (e.g., NaBH₄) for the ketone derivative are theoretically accessible but not explicitly documented.

Functionalization of the Azetidine Ring

The azetidine nitrogen and hydroxyl group enable further derivatization:

Alkylation

| Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|

| K₂CO₃, DMF, 60°C, 24 hr | Alkylation with bromoalkanes | 67–100% |

Acylation

| Reagents/Conditions | Outcome | Notes |

|---|---|---|

| Acetyl chloride, pyridine | Formation of acetate esters | Not quantified |

Stability and Side Reactions

-

Thermal Sensitivity : Prolonged heating (>100°C) may lead to azetidine ring decomposition.

-

Acid Sensitivity : Strong acids (e.g., H₂SO₄) risk pyridine ring sulfonation.

Scientific Research Applications

Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The hydroxyazetidine ring may enhance binding affinity and specificity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the azetidine ring or pyridine moiety, affecting physical properties, reactivity, and applications. Below is a comparative analysis:

Hydrogen Bonding and Crystallization

The hydroxyl group in the target compound forms robust hydrogen-bonding networks, critical for crystal packing (as analyzed via SHELX software in ). In contrast, cyano or carbamate derivatives lack strong H-bond donors, leading to less predictable crystallization behavior .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate, and what purification methods are recommended?

- Methodology :

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl 3-hydroxyazetidine-1-carboxylate (a common precursor, CAS 141699-55-0 ) can react with 5-bromo-2-pyridine derivatives under Mitsunobu conditions or via SNAr (nucleophilic aromatic substitution) to introduce the bromopyridyl moiety. GP3 reaction protocols using tert-butyl 3-oxoazetidine-1-carboxylate as a starting material have also been reported .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. Preparative HPLC may be used for high-purity requirements .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Precursor activation | DIAD, PPh3, THF, 0°C → RT | 65–75 | |

| Coupling | 5-bromo-2-iodopyridine, Pd(PPh3)4, DMF, 80°C | 50–60 |

Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to confirm the structure of this compound?

- Methodology :

- 1H/13C NMR : Focus on diagnostic signals:

- tert-butyl group : Singlet at δ ~1.4 ppm (1H NMR), δ ~28 ppm (13C NMR).

- Azetidine hydroxy group : Broad singlet at δ ~3.2 ppm (exchangeable with D2O).

- 5-Bromopyridine : Aromatic protons as doublets (δ ~8.3–8.5 ppm, J = 5.2 Hz) .

- 2D NMR : Use HSQC and HMBC to correlate azetidine C3-OH with adjacent carbons and confirm bromopyridine regiochemistry .

Advanced Research Questions

Q. How should researchers address discrepancies between X-ray crystallographic data and computational modeling results for this compound?

- Methodology :

- Refinement : Use SHELXL for crystallographic refinement, ensuring anisotropic displacement parameters for bromine (high electron density). Compare with DFT-optimized structures (e.g., Gaussian/B3LYP/6-31G*) to identify torsional mismatches.

- Error Sources : Check for twinning (common in azetidine derivatives) using WinGX . If computational bond lengths deviate >0.02 Å, re-validate hydrogen bonding or solvent effects in the crystal lattice .

Q. What strategies are effective for resolving stereochemical challenges during the synthesis of the azetidine ring?

- Methodology :

- Chiral Resolution : Use enantiopure tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0) to control stereochemistry.

- Dynamic NMR : Monitor ring puckering via variable-temperature 1H NMR (e.g., coalescence of diastereotopic protons at −40°C) .

- Crystallography : Confirm absolute configuration using anomalous scattering (Cu Kα radiation) .

Q. How does the bromopyridine moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura : The 5-bromo group activates the pyridine ring for Pd-catalyzed coupling. Optimize with PdCl2(dppf), K2CO3, and arylboronic acids in THF/H2O (80°C, 12 h). Monitor regioselectivity via LCMS .

- Side Reactions : Bromine may undergo elimination under strong bases; use mild conditions (e.g., Cs2CO3 instead of t-BuOK) .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting HRMS and NMR data for this compound?

- Case Study : If HRMS shows [M+H]+ at m/z 356.04 (theoretical 356.05) but NMR suggests impurities:

Purity Check : Run HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect co-eluting species .

Isotopic Pattern : Confirm bromine’s isotopic signature (1:1 ratio for 79Br/81Br at m/z 356 and 358) to rule out non-brominated byproducts .

NMR Dilution : Dilute the sample to reduce aggregation effects that may obscure signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.